

3-Bromo-2-methoxy-5-nitropyridine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methoxy-5-nitropyridine

Cat. No.: B021939

[Get Quote](#)

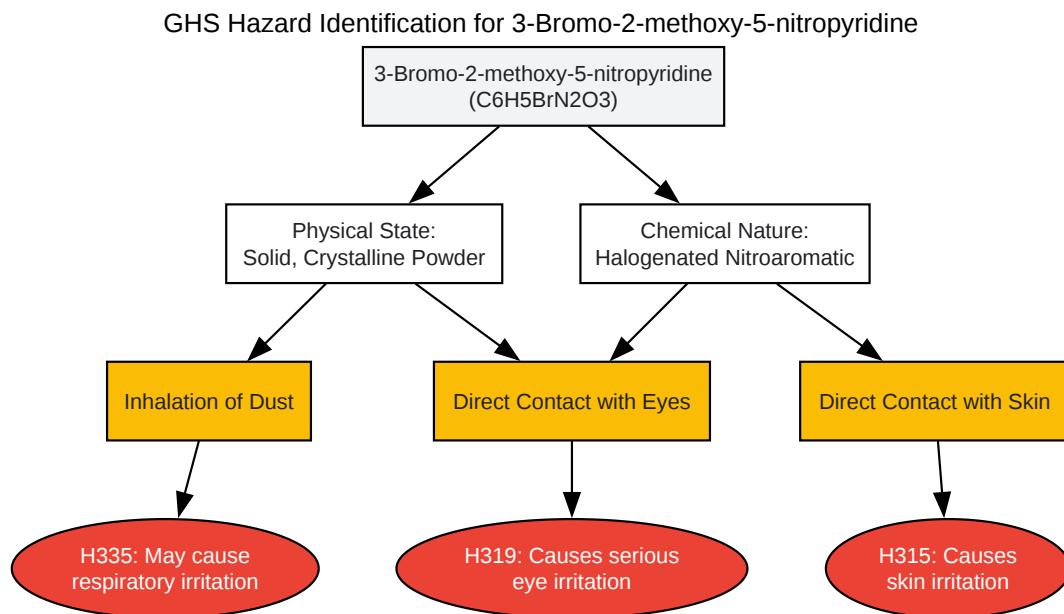
An In-Depth Technical Guide to the Safe Handling of **3-Bromo-2-methoxy-5-nitropyridine**

This document provides a comprehensive safety and handling guide for **3-Bromo-2-methoxy-5-nitropyridine** (CAS No. 15862-50-7), a key intermediate in pharmaceutical and agrochemical research.^[1] Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, causality-driven framework for risk assessment and mitigation. Our focus is on not just what to do, but why specific precautions are scientifically mandated.

Core Hazard Profile & Chemical Identity

3-Bromo-2-methoxy-5-nitropyridine is a halogenated and nitrated pyridine derivative, a structural class of compounds widely used as building blocks in organic synthesis.^[1] It exists as a light yellow to off-white crystalline solid at room temperature.^{[1][2]} Its utility in creating more complex molecules is derived from the reactivity conferred by its functional groups: the bromo group serves as a leaving group for cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization.

However, this same chemical reactivity is the foundation of its toxicological profile. The primary hazards are associated with its irritant properties, which are common for electrophilic aromatic compounds.


Property	Value	Source
CAS Number	15862-50-7	[3] [4]
Molecular Formula	C6H5BrN2O3	[3] [4]
Molecular Weight	233.02 g/mol	[3] [5]
Appearance	Light yellow crystalline solid	[1]
Melting Point	89°C	[2] [3]
Boiling Point	~285.0 °C (Predicted)	[2] [3]
Storage Temperature	Room Temperature, Inert Atmosphere	[1] [2]

Globally Harmonized System (GHS) Hazard Analysis

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3-Bromo-2-methoxy-5-nitropyridine** is classified with the signal word "Warning".[\[2\]](#)[\[6\]](#) This classification stems from three primary hazard statements, which form the basis of all handling protocols.

GHS Classification	Hazard Code	Hazard Statement	Rationale
Skin Irritation	H315	Causes skin irritation	Halogenated aromatic compounds can penetrate the lipid layers of the skin, causing local irritation and inflammation.
Eye Irritation	H319	Causes serious eye irritation	The fine crystalline nature of the solid can cause mechanical abrasion, while its chemical properties can lead to significant irritation of the mucous membranes of the eyes.
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	Inhalation of the dust can irritate the respiratory tract, a common hazard for fine organic solids. The nitro group can exacerbate this effect.

Diagram 1: GHS Hazard Identification Workflow

[Click to download full resolution via product page](#)

Caption: Logical flow from chemical properties to GHS hazard classification.

Proactive Risk Mitigation: Engineering and Administrative Controls

The most effective safety protocols are those that remove or minimize the hazard at its source. Reliance on PPE alone is insufficient.

3.1. Engineering Controls: The Primary Barrier

- Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.^[3] This is non-negotiable. The hood provides critical containment of airborne particulates and vapors, directly mitigating the H335 respiratory hazard.

- Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6] This serves as a secondary layer of protection.

3.2. Administrative Controls: Standardizing Safe Practices

- Designated Areas: All work with **3-Bromo-2-methoxy-5-nitropyridine** should be restricted to a designated and clearly labeled area of the laboratory.
- Restricted Access: Only trained personnel who have read and understood this safety guide and the corresponding MSDS should be permitted to handle the compound.[4]
- Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]

Personal Protective Equipment (PPE): The Final Defense

PPE is essential to protect against direct contact. The selection of appropriate PPE must be a conscious, protocol-driven decision.

Protection Type	Specification	Standard	Rationale
Eye/Face Protection	Tightly fitting safety goggles with side-shields or a face shield.	EN 166 (EU) or NIOSH (US).[6][8]	Protects against splashes and airborne dust, mitigating the H319 (serious eye irritation) hazard.
Skin Protection	Chemical-impermeable gloves (Nitrile is a suitable choice for incidental contact). Fire/flame resistant lab coat.	EN 374 (EU).[8]	Prevents direct skin contact, mitigating the H315 (skin irritation) hazard. A lab coat contains contamination on personal clothing.
Respiratory Protection	A NIOSH/MSHA approved respirator (e.g., N95 for dust) should be used if working outside a fume hood or during a large spill clean-up.[9]	NIOSH (US) or EN 149 (EU).[10]	Mitigates the H335 (respiratory irritation) hazard in situations where engineering controls are insufficient.

Experimental Protocols: A Step-by-Step Guide to Safety

5.1. Protocol for Safe Handling and Use

- Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as specified in Section 4.
- Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.[6] Close the stock bottle immediately.

- Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solvent to the solid slowly to prevent splashing.
- Post-Handling: Clean any residual solid from the spatula and work surface with a damp cloth (if compatible) or appropriate solvent. Dispose of contaminated wipes as hazardous waste.
- Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[9]
- Hand Washing: Immediately wash hands thoroughly with soap and water.

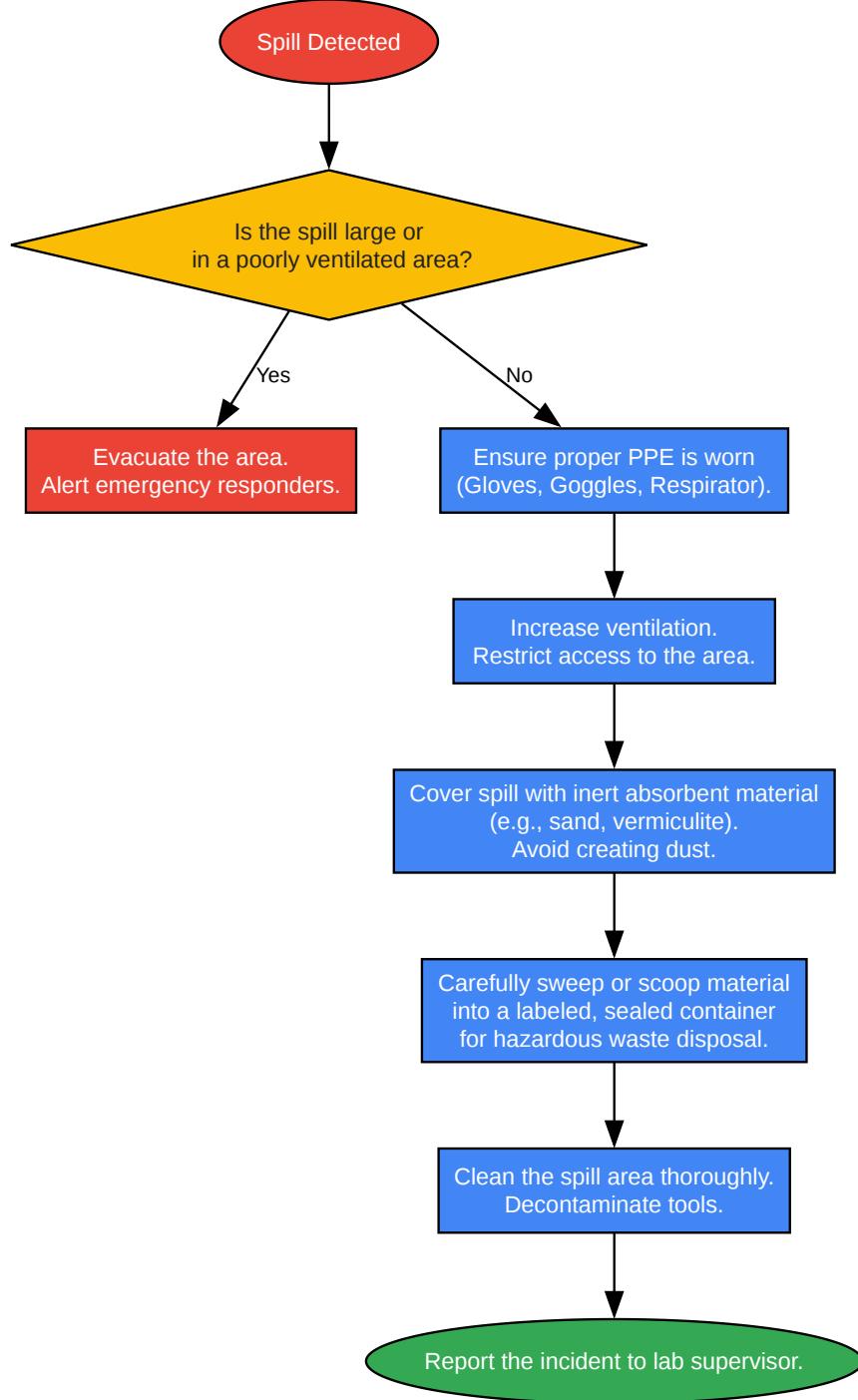
5.2. Protocol for Safe Storage

- Container: Store the compound in its original, tightly sealed container.[1][6]
- Location: Keep in a cool, dry, and well-ventilated place.[1][6] A dedicated cabinet for solid reagents is appropriate.
- Incompatibilities: Segregate from strong oxidizing agents, bases, and reactive metals.[1][3] Heat, flames, and sparks must be avoided in the storage area.[3]
- Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and GHS hazard pictograms.

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

6.1. First-Aid Measures


- Inhalation: Immediately move the person to fresh air.[6] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[3]
- Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[1]

- Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Continue rinsing and seek immediate medical attention.[3]
- Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

6.2. Accidental Release (Spill) Protocol

Diagram 2: Emergency Spill Response Workflow

Emergency Spill Response for 3-Bromo-2-methoxy-5-nitropyridine

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling an accidental laboratory spill.

6.3. Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
- Hazards from Combustion: Fire may produce toxic and corrosive fumes, including carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide.[3]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Toxicological and Ecological Considerations

While acute toxicity data points primarily to irritant effects, there is limited information on the long-term or chronic effects of exposure to **3-Bromo-2-methoxy-5-nitropyridine**.[1] It is not currently classified as a known carcinogen by IARC or the EPA.[1] However, prolonged or high-dose exposure could potentially lead to systemic toxicity affecting the liver and kidneys.[1]

Ecological data is largely unavailable. Therefore, it is imperative that the compound and its waste are handled in a manner that prevents environmental release.[3][6] Do not allow the material to enter drains or water courses.[3] All waste must be disposed of through a licensed hazardous waste disposal authority, in accordance with all applicable national and regional regulations.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-2-methoxy-5-nitropyridine price, buy 3-Bromo-2-methoxy-5-nitropyridine - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-2-methoxy-5-nitropyridine | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]

• To cite this document: BenchChem. [3-Bromo-2-methoxy-5-nitropyridine material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021939#3-bromo-2-methoxy-5-nitropyridine-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com